

Independent Verification of GLPG1837's Potentiation of G551D-CFTR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GLPG1837	
Cat. No.:	B607657	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator **GLPG1837** and its primary alternative, ivacaftor (VX-770), in the context of the G551D-CFTR mutation. The information presented is collated from independent research studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Comparison of Potentiator Efficacy and Potency

The following tables summarize the key quantitative data from various studies comparing the effects of **GLPG1837** and ivacaftor on G551D-CFTR function.

Table 1: In Vitro Potentiation of G551D-CFTR

Compound	Assay Type	Cell Type	Metric	Value	Source
GLPG1837	Macroscopic Current Recording	-	Fold Increase in Current	~20-fold (at 3 µM)	[1]
Max Fold Increase	35.62 ± 5.42- fold (at 20 μM)	[1]			
YFP Halide Assay	HEK293	Efficacy vs. VX-770	260%	[2]	
TECC	G551D/F508 del HBE	EC50	159 nM	[2][3]	
TECC	G551D/F508 del HBE	Efficacy vs. VX-770	173%	[2][3]	
YFP Halide Assay	HEK293	EC50	339 nM	[4]	
Ivacaftor (VX-770)	Macroscopic Current Recording	-	Fold Increase in Po	~6-fold to ~10-fold	[1]
Macroscopic Current Recording	G551D-CFTR	Fold Increase in Current	12.8 ± 1.9- fold	[5]	
Short-Circuit Current (Isc)	-	EC50	~40 nM	[6]	

Table 2: Clinical Trial Data for G551D-CFTR Patients

Compound	Study	Primary Outcome	Result	Source
GLPG1837	SAPHIRA 1 (Phase 2)	Change in Sweat Chloride	Dose-dependent decrease; from 98 mmol/L to 66 mmol/L at 500 mg	[7]
SAPHIRA 1 (Phase 2)	Change in ppFEV1	Returned to pre- washout levels	[7][8]	
Ivacaftor (VX- 770)	Phase 3	Change in ppFEV1	10.6 percentage point improvement vs. placebo at week 24	[9]
Phase 3	Change in Sweat Chloride	-48.1 mmol/L difference vs. placebo at week 48	[9]	

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Macroscopic Current Recording (Patch-Clamp)

This technique is used to measure the flow of ions through the CFTR channels in the cell membrane.

- Cell Preparation: Cells expressing G551D-CFTR are cultured on coverslips.
- Recording: An excised inside-out patch configuration is established. The membrane patch is perfused with a solution containing ATP to activate the CFTR channels.
- Data Acquisition: The electrical current passing through the channels is recorded using an amplifier.

- Drug Application: GLPG1837 or ivacaftor is added to the perfusion solution at various
 concentrations to determine the dose-dependent effect on channel activity. The fold-increase
 in current is calculated relative to the baseline current in the presence of ATP alone.[1]
- Control: A baseline recording with only the vehicle (e.g., DMSO) is performed to control for any effects of the solvent.

YFP-Halide Assay

This is a cell-based fluorescence assay to measure CFTR channel activity.

- Cell Seeding: HEK293 cells co-transfected with G551D-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) are seeded in 96-well plates.[4]
- Channel Activation: Cells are treated with a cAMP agonist, such as forskolin, to activate the CFTR channels.[2][4]
- Potentiator Treatment: The cells are incubated with varying concentrations of GLPG1837 or ivacaftor.
- Fluorescence Measurement: A plate reader is used to measure the initial YFP fluorescence.
 A solution containing iodide is then added, which quenches the YFP fluorescence as it enters the cell through open CFTR channels.
- Data Analysis: The rate of fluorescence quench is proportional to the CFTR channel activity. EC50 and maximal efficacy values are determined from the dose-response curves.

Transepithelial Chloride Conductance (TECC)

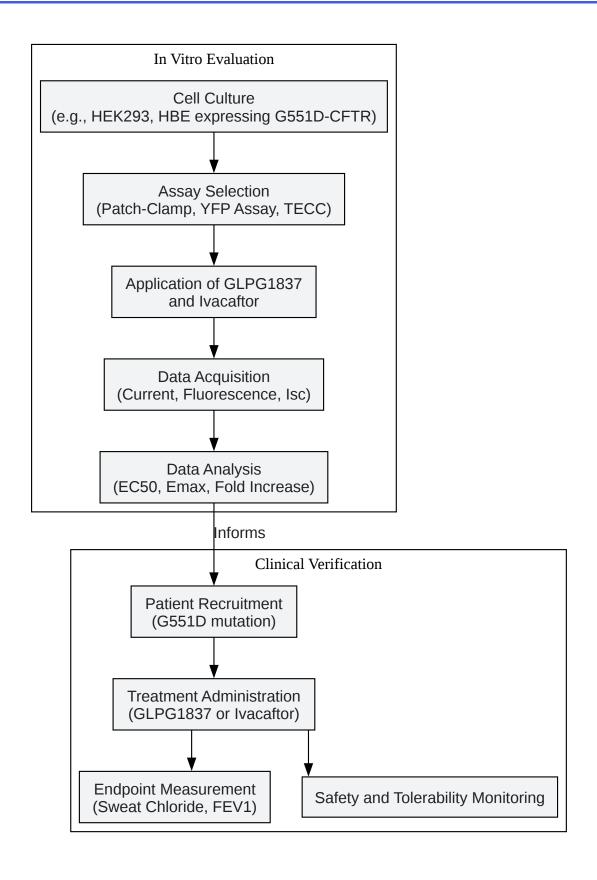
This assay measures ion transport across a layer of epithelial cells.

- Cell Culture: Human bronchial epithelial (HBE) cells from cystic fibrosis patients with the G551D/F508del mutations are cultured on permeable supports to form a polarized monolayer.[2][3]
- Ussing Chamber Setup: The cell monolayers are mounted in an Ussing chamber, which separates the apical and basolateral sides.

- Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects chloride secretion, is measured.
- Experimental Procedure: CFTR is activated with forskolin. The potentiator (**GLPG1837** or ivacaftor) is then added to the apical side, and the change in Isc is recorded.[6]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for **GLPG1837** and a typical experimental workflow for its evaluation.



Click to download full resolution via product page

Caption: Mechanism of G551D-CFTR potentiation by **GLPG1837** and Ivacaftor.

Studies suggest that both **GLPG1837** and ivacaftor directly bind to the CFTR protein to potentiate its function.[1][10] Their actions are independent of the nucleotide-binding domain (NBD) dimerization and ATP hydrolysis, which are critical steps in the normal gating cycle of the CFTR channel.[10] Evidence also suggests that **GLPG1837** and ivacaftor likely compete for the same or an overlapping binding site on the CFTR protein.[1][10]

Click to download full resolution via product page

Caption: General experimental workflow for evaluating CFTR potentiators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A common mechanism for CFTR potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 3. Identification and Characterization of Novel CFTR Potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Mutation-specific dual potentiators maximize rescue of CFTR gating mutants PMC [pmc.ncbi.nlm.nih.gov]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. A CFTR Potentiator in Patients with Cystic Fibrosis and the G551D Mutation PMC [pmc.ncbi.nlm.nih.gov]
- 10. A common mechanism for CFTR potentiators PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Verification of GLPG1837's Potentiation of G551D-CFTR: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607657#independent-verification-of-glpg1837-s-potentiation-of-g551d-cftr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com